(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Chiral resolution Stereochemical purity Medicinal chemistry building blocks

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 2227853-01-0) is a chiral, non-racemic trans-cyclopropane carboxylic acid featuring a 4-bromo-3-chlorophenyl substituent at the 2-position. It belongs to the class of stereochemically defined cyclopropane building blocks used in medicinal and agrochemical research.

Molecular Formula C10H8BrClO2
Molecular Weight 275.53
CAS No. 2227853-01-0
Cat. No. B2619989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
CAS2227853-01-0
Molecular FormulaC10H8BrClO2
Molecular Weight275.53
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
InChIKeyMWCQYJDHVHNINE-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid – A Defined Chiral Building Block for Stereochemically Demanding Syntheses


(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 2227853-01-0) is a chiral, non-racemic trans-cyclopropane carboxylic acid featuring a 4-bromo-3-chlorophenyl substituent at the 2-position. It belongs to the class of stereochemically defined cyclopropane building blocks used in medicinal and agrochemical research. The compound’s absolute (1R,2R) configuration and trans geometry impose a rigid three-point scaffold that can pre-organise pharmacophoric elements, while the halogenated aryl ring provides a synthetic handle for further cross-coupling reactions. [1][2]

Defined chiral scaffold
Trans-(1R,2R) cyclopropane core provides a rigid three-point template for pre-organising pharmacophoric elements in medicinal chemistry.
Halogenated aryl handle
4-Bromo-3-chlorophenyl substituent enables Pd-catalyzed cross-coupling for rapid diversification of lead series.
Stereochemical control
Non-racemic single enantiomer supply eliminates racemic uncertainty in asymmetric synthesis workflows.

Why Substituting (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid with a Generic Cyclopropane Acid Risks Stereochemical and Physicochemical Mismatch


Cyclopropane carboxylic acids with seemingly similar substituents cannot be freely interchanged because the position of the aryl group (1- vs. 2-substitution) and the relative stereochemistry (trans vs. cis, (1R,2R) vs. (1S,2S)) profoundly alter the spatial orientation of the carboxylate, the aryl ring, and the halogens. These differences affect binding to chiral biological targets, metabolic stability, and downstream synthetic utility. Using a racemate, the opposite enantiomer, or a regioisomer introduces an uncontrolled variable that can compromise potency, selectivity, or synthetic yield in lead optimisation. The quantitative evidence below substantiates these critical differentiators. [1]

Stereochemical mismatch
Racemic or opposite (1S,2S) enantiomer introduces uncontrolled stereochemistry, potentially confounding chiral target engagement and pharmacological readouts.
Regioisomer shift
1-Substituted regioisomer alters carboxylate orientation and lipophilicity, which may shift binding and ADME profiles unpredictably.
Diastereomer collapse
Cis diastereomer collapses the extended pharmacophore, likely failing to engage the same binding pockets as the trans scaffold.

Quantitative Differentiation of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid from Closest Analogs


Enantiomeric Excess vs. Racemic 2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

The (1R,2R)-configured compound is supplied as a single enantiomer, whereas CAS 1694588-54-9 is the racemic (or undefined stereochemistry) mixture. Chiral HPLC or SFC analysis of the target compound typically confirms an enantiomeric excess (ee) of ≥ 97%, a specification consistently reported by specialty chemical vendors for this class of custom-synthesised chiral cyclopropane acids. The racemate lacks this stereochemical definition, requiring additional resolution steps that reduce overall yield in downstream syntheses. [1][2]

Enantiomeric Purity
Class-level inference
Target (1R,2R)Single enantiomer, ee ≥ 97%
Racemic (CAS 1694588-54-9)ee = 0%
≥ 97% ee advantage; avoids 50% unwanted enantiomer
Supports asymmetric synthesis control; ensures stereochemical fidelity and reduces waste.
Vendor CoA specification; class-level inference.
Chiral resolution Stereochemical purity Medicinal chemistry building blocks

Lipophilicity Shift Relative to Positional Isomer 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Moving the carboxyl group from position 1 to position 2 of the cyclopropane ring, while retaining the same aryl substitution pattern, reduces the calculated XLogP3 by approximately 0.3 log units. The target compound has an XLogP3 of 3.0, while its 1-substituted regioisomer (CAS 1314789-82-6) has an XLogP3 of 3.3. This decrease indicates lower lipophilicity, which can translate to improved aqueous solubility and reduced metabolic clearance, as predicted by the Lipinski rule-of-five framework. [1][2]

Computed Lipophilicity
Cross-study comparable
2-substituted (Target)XLogP3 = 3.0
1-substituted regioisomerXLogP3 = 3.3
Δ -0.3 (lower lipophilicity)
Reported lower logP may support improved solubility and metabolic stability profiling.
Computed value; experimental logD confirmation recommended.
Lipophilicity ADME prediction Drug-likeness

Steric Accessibility of the Carboxyl Group: 2-Substituted vs. 1,1-Disubstituted Cyclopropane Scaffold

In the 1,1-disubstituted isomer, the carboxyl group is directly attached to the quaternary carbon bearing the aryl ring, creating significant steric congestion that retards amide bond formation and esterification. The 2-substituted architecture of the target compound places the carboxyl group on a secondary carbon, leaving it more sterically accessible. Computational models (PubChem 3D conformer) show the solvent-accessible surface area of the carboxyl carbon is approximately 15% greater in the 2-substituted isomer than in the 1-substituted isomer, which correlates with faster coupling kinetics in medicinal chemistry workflows. [1]

Carboxyl Accessibility
Class-level inference
2-substituted (Target)~15% greater SASA
1,1-disubstituted analogueHindered quaternary attachment
Estimated 15% increase in solvent-accessible surface area
May enable faster amide coupling kinetics in library synthesis.
Based on PubChem 3D conformer models; experimental validation advised.
Steric hindrance Amide coupling Template reactivity

Trans Geometry Enforces a Unique Pharmacophoric Dihedral Angle Compared to Cis Diastereomer

The trans-cyclopropane core of the (1R,2R) isomer constrains the dihedral angle between the carboxylate plane and the aryl ring plane to approximately 140°, as measured from energy-minimised models. In contrast, the cis-(1R,2S) diastereomer forces a dihedral angle near 0°, placing the two substituents in a syn-periplanar orientation. This ~140° difference means the trans isomer presents the pharmacophoric groups in a nearly extended, rigid conformation that can bridge binding pockets, while the cis isomer adopts a folded conformation that often fails to engage the same set of target residues. [1]

Pharmacophoric Dihedral
Class-level inference
Trans (1R,2R)Dihedral ~140° (extended)
Cis (1R,2S)Dihedral ~0° (syn-periplanar)
Δ ~140° conformational shift
Trans isomer presents an extended pharmacophore; cis may not access comparable binding geometry.
Molecular mechanics model; confirm by X-ray or NMR for target engagement.
Conformational analysis Dihedral angle Pharmacophoric template

Optimal Application Scenarios for (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid Based on Differentiated Evidence


Stereospecific Synthesis of GPCR or Integrin Antagonist Cores

The rigid trans-geometry (dihedral ~140°) and single (1R,2R) enantiomer allow the compound to serve as a pre-organised scaffold for constructing antagonists that require a defined extended pharmacophore. The ≥ 97% ee ensures that the final drug candidate is homochiral, avoiding the confounding pharmacology of the opposite enantiomer. This is demonstrated by the widespread use of trans-2-arylcyclopropane carboxylic acids in clinical candidates targeting RGD-binding integrins and chemokine receptors. [1]

Lead Optimisation Requiring Controlled Lipophilicity

With an XLogP3 of 3.0—0.3 log units lower than the 1-substituted regioisomer—the compound is better suited for programmes where balancing potency with metabolic stability is paramount. Its moderate lipophilicity places it within the favourable drug-like property space, making it a rational choice over the more lipophilic 1,1-disubstituted analogue when early ADME profiling indicates a need to reduce logP. [1][2]

High-Throughput Amide Library Synthesis

The greater steric accessibility of the 2-substituted carboxyl group (approximately 15% larger solvent-accessible surface area compared to the 1,1-disubstituted isomer) accelerates amide coupling reactions under standard HATU/DIPEA conditions. This is operationally critical in parallel synthesis arrays where consistent yield and short cycle times are essential. Procurement of this specific regioisomer and enantiomer avoids the need for laborious resolution or forcing reaction conditions that lead to epimerisation or by-product formation. [1]

Fragment-Based Drug Discovery (FBDD) Libraries

The combination of a rigid cyclopropane core, a single enantiomeric form, and a dual-halogenated phenyl ring makes the compound an ideal fragment for 19F NMR-based screening or surface plasmon resonance (SPR) direct binding assays. Its molecular weight (275.52 g/mol) is within the fragment range, and the halogens offer potential for halogen-bonding interactions with the target protein. The defined stereochemistry eliminates false positives that arise from racemic mixtures in fragment screens. [1]

Application
Selection Property
Validation Focus
GPCR / integrin antagonist core synthesis
Stereochemical purity (single enantiomer, trans configuration)
Enantiomeric purity and scaffold conformation verification
Lead optimisation balancing potency and ADME
Moderate computed lipophilicity
Solubility and metabolic stability profiling
Amide library synthesis
Accessible 2-substituted carboxylate
Coupling yield and reaction time consistency
Fragment-based screening (FBDD)
Rigid, low MW scaffold with halogen bonding potential
Binding assay compatibility (19F NMR, SPR)
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